Plasma Abundance Deficit: Quantifying Didemethylcitalopram's Trace-Level Presence Relative to Citalopram and Desmethylcitalopram
In human steady-state pharmacokinetic studies, didemethylcitalopram (DDCT) circulates at concentrations that are a fraction of those observed for citalopram (CT) and its primary metabolite desmethylcitalopram (DCT). This low systemic exposure is a defining characteristic that necessitates its use as a distinct analytical marker rather than a proxy for other metabolites [1]. The enantiomeric (S/R) serum concentration ratio for DDCT also shows stereoselective disposition [2].
| Evidence Dimension | Steady-State Serum Concentration (% of Total Racemic Concentration) |
|---|---|
| Target Compound Data | 32 ± 3% (S-enantiomer of DDCT relative to total racemic DDCT concentration) |
| Comparator Or Baseline | Citalopram (S-enantiomer): 37 ± 6%; Desmethylcitalopram (S-enantiomer): 42 ± 3% |
| Quantified Difference | S-enantiomer proportion of DDCT is 5-10 percentage points lower than CT and DCT, indicating faster elimination of the S-enantiomer for DDCT. |
| Conditions | Healthy human subjects after 21 days of racemic citalopram (40 mg/day); extensive metabolizers of sparteine and mephenytoin. |
Why This Matters
Procurement of a certified DDCT reference standard is essential for accurate quantification in therapeutic drug monitoring, as substituting CT or DCT standards would overestimate DDCT levels by failing to account for its distinct, lower proportional enantiomeric abundance.
- [1] Citalopram. In: ScienceDirect Topics. Elsevier B.V. View Source
- [2] Sidhu J, Priskorn M, Poulsen M, Segonzac A, Grollier G, Larsen F. Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans. Chirality. 1997;9(7):686-692. doi:10.1002/(SICI)1520-636X(1997)9:7<686::AID-CHIR9>3.0.CO;2-5. View Source
